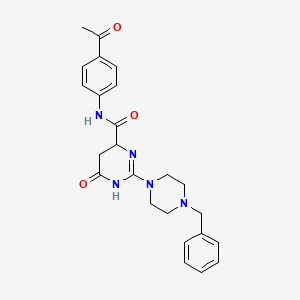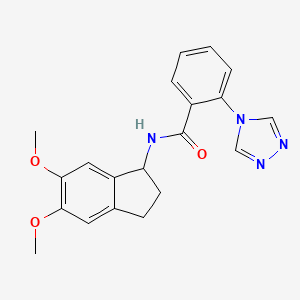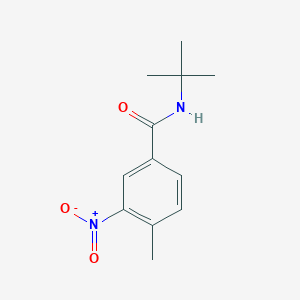
N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetylation: The acetyl group is introduced by reacting the compound with acetic anhydride.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions in biological systems.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity.
Pathway Modulation: It can influence various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(4-acetylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- N-(4-acetylphenyl)-2-(4-phenylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the benzyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C24H27N5O3 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-(4-benzylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O3/c1-17(30)19-7-9-20(10-8-19)25-23(32)21-15-22(31)27-24(26-21)29-13-11-28(12-14-29)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,25,32)(H,26,27,31) |
InChIキー |
JWLWLDDLBLYHFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)


![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
![4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939132.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)

